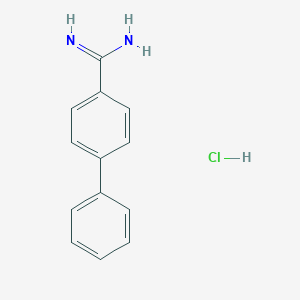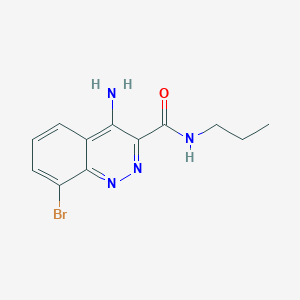![molecular formula C5H7Br B009166 Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) CAS No. 101391-45-1](/img/structure/B9166.png)
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) is a chemical compound that is widely used in scientific research. It is a bicyclic compound with a molecular formula of C5H7Br. This compound is also known as 2-Bromo-2-methylbicyclo[1.1.0]butane or BMBB.
Mécanisme D'action
BMBB is an electrophilic compound that can react with nucleophiles. The reaction mechanism involves the formation of a carbocation intermediate, which can undergo rearrangement to form different products. The stereochemistry of the product depends on the reaction conditions and the structure of the nucleophile.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of BMBB. However, studies have shown that BMBB can inhibit the growth of cancer cells. This compound can also induce apoptosis in cancer cells. The mechanism of action of BMBB in cancer cells is not fully understood and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
BMBB has several advantages for lab experiments. It is a stable compound that can be stored for a long time. It is also easy to handle and has low toxicity. BMBB is a versatile reagent that can be used for various organic synthesis reactions. However, BMBB has some limitations. It is a relatively expensive compound, and the yield of the synthesis reaction is not always high. In addition, BMBB is a highly reactive compound that requires careful handling.
Orientations Futures
There are several future directions for the research on BMBB. One direction is to investigate the mechanism of action of BMBB in cancer cells. This can provide insights into the development of new anticancer drugs. Another direction is to explore the use of BMBB as a chiral building block for the synthesis of enantiomerically pure compounds. This can have applications in the pharmaceutical industry. Additionally, the synthesis of new bicyclic compounds using BMBB as a starting material can lead to the discovery of new bioactive compounds.
Méthodes De Synthèse
The synthesis of BMBB involves the reaction of 2-methylcyclopropanol with hydrogen bromide in the presence of a catalyst. The reaction produces BMBB as the main product. The yield of the reaction depends on the reaction conditions, such as temperature and pressure. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
BMBB is widely used in scientific research as a reagent for organic synthesis. It is used to synthesize various compounds, such as chiral building blocks and natural products. BMBB is also used as a starting material for the synthesis of other bicyclic compounds. In addition, BMBB is used as a model compound for studying the reactivity and stereochemistry of bicyclic compounds.
Propriétés
Numéro CAS |
101391-45-1 |
|---|---|
Nom du produit |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) |
Formule moléculaire |
C5H7Br |
Poids moléculaire |
147.01 g/mol |
Nom IUPAC |
1-bromo-2-methylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3 |
Clé InChI |
DQCDJUYRKLRESB-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C2)Br |
SMILES canonique |
CC1C2C1(C2)Br |
Synonymes |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



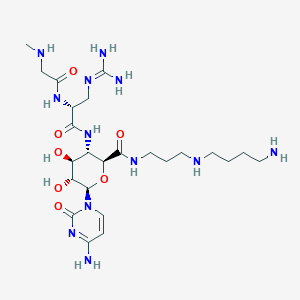

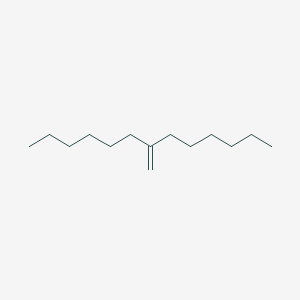



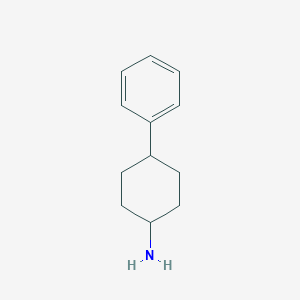
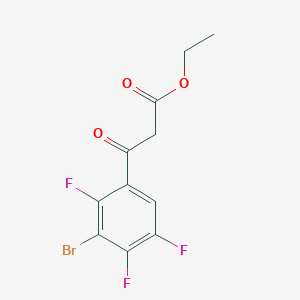
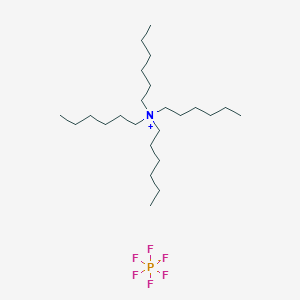
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

